molecular formula C22H25N5O4 B2868626 N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775308-28-5

N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2868626
CAS No.: 1775308-28-5
M. Wt: 423.473
InChI Key: JHUUOBIHGFYCCO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring a pyrido[1,2-c]pyrimidin-1,3-dione core substituted with a 5-ethyl-1,2,4-oxadiazole moiety and an acetamide-linked 2,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The pyrido-pyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-18-24-20(25-31-18)19-16-7-5-6-10-26(16)22(30)27(21(19)29)12-17(28)23-15-11-13(2)8-9-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUUOBIHGFYCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and coupling agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs for treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidinone Cores

describes N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide, which shares the N-(2,5-dimethylphenyl)acetamide side chain but replaces the pyrido-pyrimidinone and oxadiazole groups with a triazolo[4,3-c]pyrimidinone core. Key differences include:

  • Bioactivity: The triazolo-pyrimidinone in is designed for kinase inhibition (e.g., JAK/STAT pathways), whereas the oxadiazole-pyrido-pyrimidinone in the target compound may target protease-activated receptors (PARs) due to its oxadiazole group’s electron-deficient nature .
  • Metabolic Stability: The oxadiazole in the target compound improves resistance to hepatic degradation compared to the triazolo-pyrimidinone’s amide linkage, which is prone to hydrolysis .

Thieno-Tetrahydropyridine Derivatives ()

Thieno-tetrahydropyridine derivatives (e.g., compound C1 in ) exhibit antiplatelet activity via ADP receptor antagonism. While structurally distinct, these compounds share functional similarities with the target molecule:

  • Pharmacophore Comparison: The pyrido-pyrimidinone core in the target compound mimics the tetrahydropyridine ring in thieno derivatives, both serving as rigid scaffolds for receptor binding.
  • Activity: Thieno derivatives like C1 show superior antiplatelet activity (IC₅₀ = 0.8 µM) compared to clopidogrel, but the target compound’s oxadiazole group may enhance selectivity for PAR-1 or PAR-4 receptors .

Pharmacopeial Analogues ()

The Pharmacopeial Forum lists analogues such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, which share acetamide and pyrimidinone motifs but differ in stereochemistry and side-chain complexity.

  • Solubility: The target compound’s 2,5-dimethylphenyl group reduces water solubility (logP ≈ 3.2) compared to the polar hydroxy and tetrahydro-pyrimidinone groups in Pharmacopeial analogues (logP ≈ 2.5) .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Target Pathway IC₅₀/EC₅₀ (µM)
Target Compound Pyrido-pyrimidinone 5-Ethyl-1,2,4-oxadiazole PAR-1/PAR-4 (hypothesized) N/A*
(Triazolo-pyrimidinone) Triazolo[4,3-c]pyrimidinone 4-Fluorophenylamino, 7-methyl JAK/STAT 0.12 (JAK2)
(Thieno-tetrahydropyridine) Thieno-tetrahydropyridine Methylthio, carboxyethyl P2Y12 ADP receptor 0.8
(Pharmacopeial) Tetrahydro-pyrimidinone 2,6-Dimethylphenoxy, hydroxy HIV protease 0.03

*Data for the target compound is pending in vivo validation.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s pyrido-pyrimidinone core requires multi-step synthesis (7–9 steps), whereas thieno-tetrahydropyridines () are synthesized in 4–5 steps .
  • In Vivo Efficacy: Thieno derivatives show oral bioavailability (>60%), but the target compound’s high logP may limit absorption without formulation aids .
  • Unresolved Questions : The role of the 5-ethyl group on the oxadiazole ring in PAR receptor binding remains uncharacterized.

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